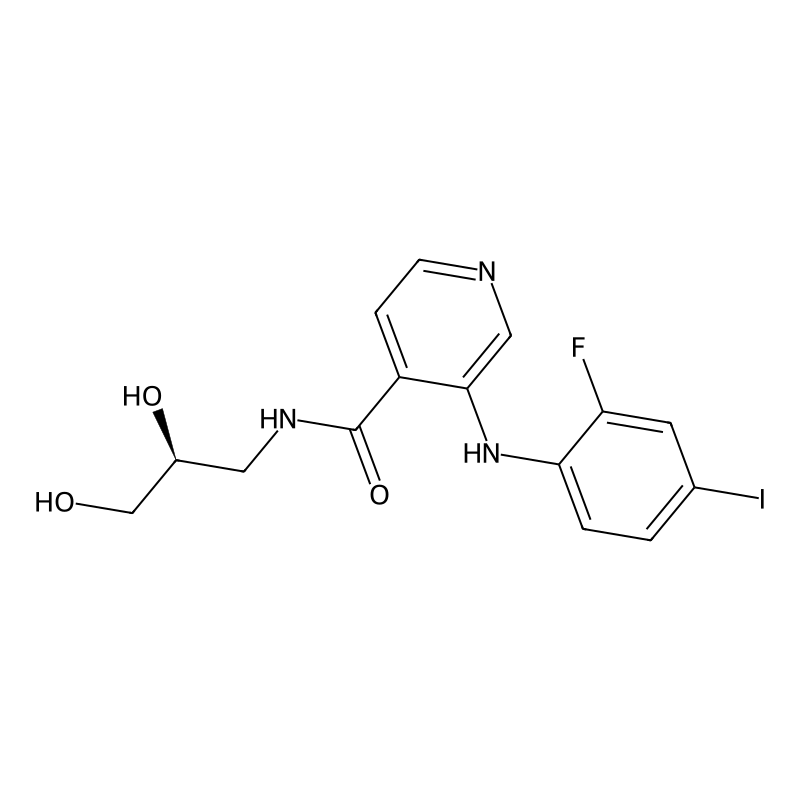

Pimasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pimasertib (also known as AS703026) is an orally bioavailable, selective, and allosteric small-molecule inhibitor of MEK1 and MEK2. [REFS-1, REFS-2] As a core component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 inhibition is a validated strategy for investigating and controlling cell proliferation in various research models, particularly those with activating mutations in the MAPK pathway. [3] Key procurement-relevant characteristics for this class of compounds include oral bioavailability, plasma half-life, and specific potency, which directly impact in vivo study design, dosing schedules, and the reproducibility of results. [4]

Research Fit

References

- [1] Von Richter, O., Scheible, H., Kchele, F., et al. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Br J Clin Pharmacol. 2017;83(3):554-564.

- [2] Kim, K., Kong, S. Y., Fulciniti, M., et al. Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. Br J Haematol. 2010;149(4):537-549.

- [3] Martinelli, E., Troiani, T., D'Aiuto, E., et al. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells. Int J Cancer. 2013;133(10):2499-2511.

- [4] Shinde, A., Bshara, W., & Iyer, R. Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor. Recent Pat Anticancer Drug Discov. 2018;13(3):355-362.

While numerous MEK1/2 inhibitors are commercially available, they are not functionally interchangeable due to significant differences in their pharmacokinetic and pharmacodynamic profiles. Factors such as absolute oral bioavailability, plasma half-life, and potency against the target kinase vary considerably between compounds like Pimasertib, Selumetinib, and Trametinib. [REFS-1, REFS-2] These differences critically affect in vivo exposure, the duration of target engagement, and the potential for off-target effects. Selecting an alternative based on nominal class without considering these quantitative differentiators can compromise experimental reproducibility, lead to inaccurate dose calculations, and ultimately impact the validity of study outcomes. [3]

Substitution Risk

References

- [1] Von Richter, O., Scheible, H., Kchele, F., et al. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Br J Clin Pharmacol. 2017;83(3):554-564.

- [2] Bleicher, L., Johnson, D. B., Flaherty, K. T., et al. Clinical pharmacokinetics and pharmacodynamics of MEK inhibitors. Clin Pharmacokinet. 2017;56(11):1323-1336.

- [3] Yoon, Y. K., Kim, H. P., Han, S. W., et al. MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Res. 2011;71(2):445-453.

Pharmacokinetic Profile: High Oral Bioavailability for Reliable In Vivo Dosing

Pimasertib demonstrates high and consistent oral absorption. In a human clinical study, the absolute oral bioavailability of Pimasertib was determined to be 73%. [1] This is comparable to Trametinib (72%) and at the high end of the range reported for Selumetinib (62-71%), ensuring reliable systemic exposure for oral administration in preclinical models. [REFS-2, REFS-3]

| Evidence Dimension | Absolute Oral Bioavailability (Human) |

| Target Compound Data | 73% |

| Comparator Or Baseline | Selumetinib: 62-71%; Trametinib: 72% |

| Quantified Difference | Comparable to Trametinib; up to 11% higher than the low end for Selumetinib |

| Conditions | Human clinical pharmacokinetic studies. |

High bioavailability reduces variability in plasma exposure between subjects and ensures that a greater fraction of the administered oral dose reaches circulation, which is critical for dose-dependent efficacy and reproducibility in in vivo experiments.

Handling & Experimental Design: Moderate Half-Life Enables Washout Studies

Pimasertib exhibits a moderate plasma half-life of approximately 5-7 hours in human studies. [1] This provides a significant experimental design advantage over other MEK inhibitors with extremely long half-lives, such as Trametinib, which has an effective half-life of approximately 4 days. [2] Pimasertib's shorter duration allows for studies requiring inhibitor washout or analysis of downstream effects after target re-engagement, which is impractical with long-half-life compounds.

| Evidence Dimension | Apparent Plasma Half-Life (Human) |

| Target Compound Data | ~5-7 hours |

| Comparator Or Baseline | Trametinib: ~4 days (effective); Selumetinib: ~6-7.5 hours |

| Quantified Difference | >20-fold shorter effective half-life than Trametinib; similar to Selumetinib |

| Conditions | Human clinical pharmacokinetic studies. |

For mechanistic studies assessing pathway recovery or sequential drug treatments, a compound with a shorter half-life like Pimasertib allows for more precise temporal control over target inhibition.

Potency & Reproducibility: Enhanced Inhibition of Downstream ERK Phosphorylation

In a direct comparison, Pimasertib (AS703026) demonstrated superior potency in inhibiting the downstream MEK target, ERK. It was found to inhibit ERK phosphorylation on average 5-fold more potently than Selumetinib (AZD6244). [1] This allows for the use of lower concentrations in cell-based assays to achieve complete pathway inhibition, which can minimize the risk of off-target kinase activity and improve the specificity of experimental findings.

| Evidence Dimension | Relative Potency (ERK Phosphorylation Inhibition) |

| Target Compound Data | 5-fold more potent |

| Comparator Or Baseline | Selumetinib (AZD6244) |

| Quantified Difference | 5x |

| Conditions | Cell-based assays measuring pERK levels. |

Higher on-target potency means researchers can use less compound to achieve the desired biological effect, reducing cost and, more importantly, decreasing the probability of confounding results from off-target interactions.

In Vivo Efficacy Studies Requiring Reliable Oral Dosing

Pimasertib's high absolute oral bioavailability of 73% makes it a robust choice for preclinical animal studies where oral gavage is the preferred administration route. This property helps ensure consistent and predictable plasma concentrations, reducing inter-animal variability and strengthening the reliability of efficacy and toxicology data. [1]

Mechanistic Studies Involving Timed Pathway Inhibition and Recovery

The moderate plasma half-life of ~5-7 hours distinguishes Pimasertib from long-acting MEK inhibitors. This makes it highly suitable for experimental designs that require a washout period, such as studying the dynamics of MAPK pathway reactivation or evaluating the effects of sequential treatment with another agent after MEK inhibition has ceased. [2]

High-Specificity Cell-Based Assays in KRAS-Mutant Models

Given its 5-fold greater potency against ERK phosphorylation compared to Selumetinib, Pimasertib is advantageous for in vitro studies, particularly in KRAS-mutant cell lines where potent MEK inhibition is required. [3] Using a lower effective concentration minimizes the potential for confounding off-target effects, leading to clearer, more interpretable data on MAPK pathway-dependent processes.

Application Fit Matrix

References

- [1] Von Richter, O., Scheible, H., Kchele, F., et al. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Br J Clin Pharmacol. 2017;83(3):554-564.

- [2] Delord, J. P., Awada, A., Naing, A., et al. A phase I, first-in-human study of the oral MEK1/2 inhibitor pimasertib (MSC1936369B) in patients with advanced solid tumours. Br J Cancer. 2015;112(7):1176-1182.

- [3] Yoon, Y. K., Kim, H. P., Han, S. W., et al. MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Res. 2011;71(2):445-453.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Torres-Adorno AM, Lee J, Kogawa T, Ordentlich P, Tripathy D, Lim B, Ueno NT. Histone Deacetylase Inhibitor Enhances the Efficacy of MEK Inhibitor through NOXA-Mediated MCL1 Degradation in Triple-Negative and Inflammatory Breast Cancer. Clin Cancer Res. 2017 Aug 15;23(16):4780-4792. doi: 10.1158/1078-0432.CCR-16-2622. Epub 2017 May 2. PubMed PMID: 28465444; PubMed Central PMCID: PMC5559319.

3: Li P, Wu Y, Li M, Qiu X, Bai X, Zhao X. AS-703026 Inhibits LPS-Induced TNFα Production through MEK/ERK Dependent and Independent Mechanisms. PLoS One. 2015 Sep 18;10(9):e0137107. doi: 10.1371/journal.pone.0137107. eCollection 2015. PubMed PMID: 26381508; PubMed Central PMCID: PMC4575053.

Explore Compound Types